molecular formula C24H21NO4S B2526131 (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 1322235-10-8

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2526131
CAS No.: 1322235-10-8
M. Wt: 419.5
InChI Key: QFTWAFKHGLGSGB-IZHYLOQSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound with a unique structure that combines a chromen-2-imine core with benzenesulfonyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-imine core, followed by the introduction of the benzenesulfonyl and dimethylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and methoxy-substituted aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the chromen-2-imine core may participate in electron transfer or binding events. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-2H-chromen-2-imine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2Z)-3-(benzenesulfonyl)-N-phenyl-8-methoxy-2H-chromen-2-imine: Lacks the dimethyl groups, potentially altering its interaction with molecular targets.

Uniqueness

The presence of both the benzenesulfonyl and dimethylphenyl groups, along with the methoxy substitution, makes (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-12-17(2)14-19(13-16)25-24-22(30(26,27)20-9-5-4-6-10-20)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWAFKHGLGSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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